![molecular formula C22H24N2O4S B301284 Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate, also known as EGTB, is a compound that has been widely used in scientific research due to its potential therapeutic properties. EGTB is a thiazolidine-2,4-dione derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer activities.
Mechanism of Action
The mechanism of action of Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate is not fully understood, but it is believed to involve the modulation of several signaling pathways. Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate. One area of interest is the development of more efficient synthesis methods for Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate in vivo. This could provide valuable information on the optimal dosing and administration of Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate for therapeutic purposes. Additionally, further research is needed to fully elucidate the mechanisms of action of Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate and to identify its molecular targets. This could lead to the development of more potent and selective analogs of Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate for therapeutic use.
Synthesis Methods
The synthesis of Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate involves the condensation of 5-[(2-ethylimidazolidin-1-yl)methyl]-2-furaldehyde with 4-(bromomethyl)-2-nitrobenzoate, followed by reduction of the nitro group to an amino group and subsequent cyclization with thiosemicarbazide. The final product is obtained by esterification of the carboxylic acid group with isopropyl alcohol.
Scientific Research Applications
Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has been shown to have anti-cancer activity by inducing apoptosis in cancer cells.
properties
Product Name |
Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate |
|---|---|
Molecular Formula |
C22H24N2O4S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
propan-2-yl 4-[5-[(E)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H24N2O4S/c1-5-23-22-24(6-2)20(25)19(29-22)13-17-11-12-18(28-17)15-7-9-16(10-8-15)21(26)27-14(3)4/h7-14H,5-6H2,1-4H3/b19-13+,23-22? |
InChI Key |
LAGSSNVALJKICQ-LRSFCCPYSA-N |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC(C)C)/S1)CC |
SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC(C)C)S1)CC |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC(C)C)S1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)


![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
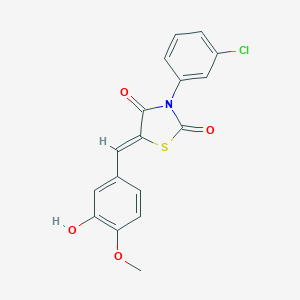
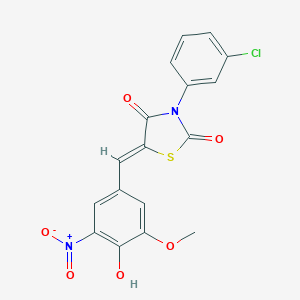
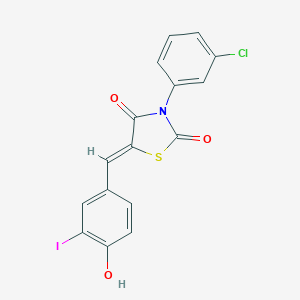
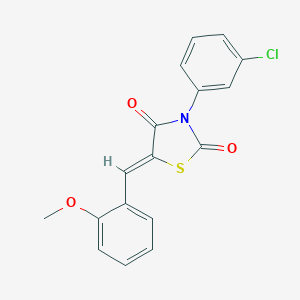
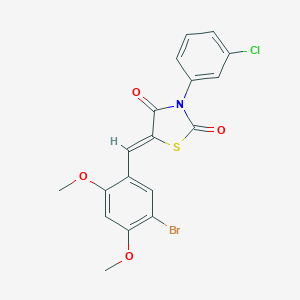
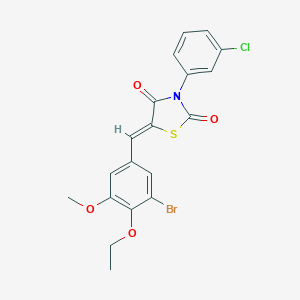
![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)